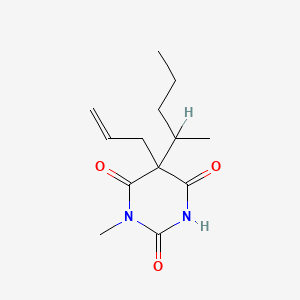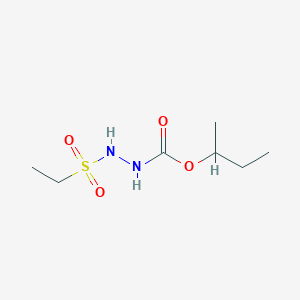
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butan-2-yl group, an ethanesulfonyl group, and a hydrazine-1-carboxylate group. The combination of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of butan-2-yl hydrazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of hydrazine derivatives with different functional groups.
Applications De Recherche Scientifique
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s hydrazine group makes it a potential candidate for studying enzyme inhibition and protein modification.
Medicine: Research into its biological activity may lead to the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound a valuable tool for studying biochemical mechanisms and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
Butan-2-yl hydrazine-1-carboxylate: Lacks the ethanesulfonyl group, resulting in different chemical properties and reactivity.
Ethanesulfonyl hydrazine-1-carboxylate: Lacks the butan-2-yl group, which affects its solubility and biological activity.
Butan-2-yl ethanesulfonate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical and biological properties that are not present in the individual components.
Propriétés
Numéro CAS |
58358-72-8 |
|---|---|
Formule moléculaire |
C7H16N2O4S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
butan-2-yl N-(ethylsulfonylamino)carbamate |
InChI |
InChI=1S/C7H16N2O4S/c1-4-6(3)13-7(10)8-9-14(11,12)5-2/h6,9H,4-5H2,1-3H3,(H,8,10) |
Clé InChI |
XGURMINPWJHSKX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)NNS(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


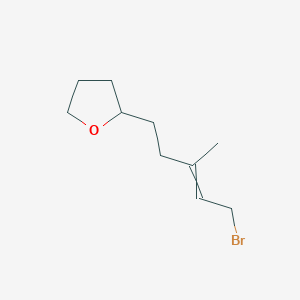
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
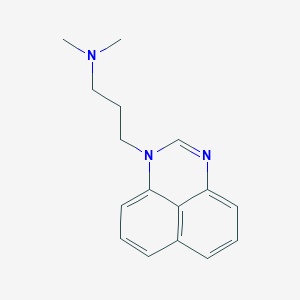
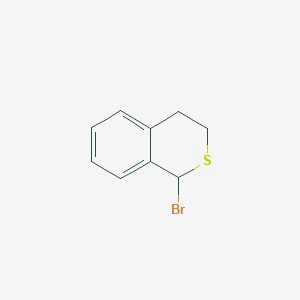
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
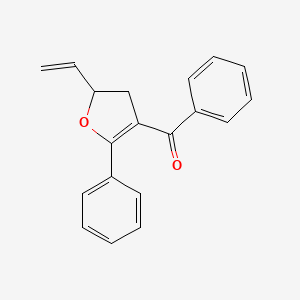
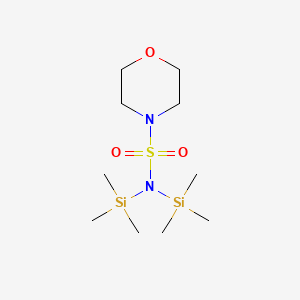
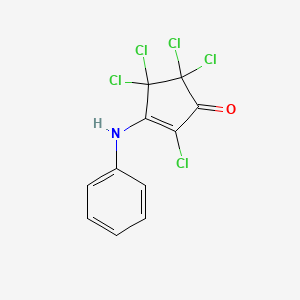
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
